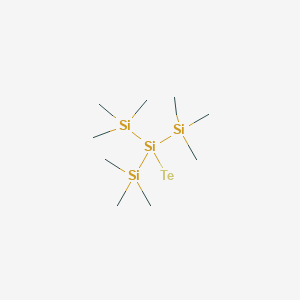
CID 15301965
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 15301965 is a chemical compound with unique properties and applications in various fields. This compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
The preparation of CID 15301965 involves specific synthetic routes and reaction conditions. One common method includes the hydrogenation of benzoic acid, which results in the formation of cyclohexanecarboxylic acid . This compound can also be synthesized through other methods, such as the reaction of phosgene with imidazole under anhydrous conditions . Industrial production methods focus on optimizing yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
CID 15301965 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to cyclohexene or converted to cyclohexanecarbonyl chloride . Common reagents used in these reactions include nitrosylsulfuric acid and phosgene . The major products formed from these reactions are often intermediates for further chemical synthesis, such as caprolactam, which is a precursor for nylon-6 .
Scientific Research Applications
CID 15301965 has a wide range of scientific research applications. In chemistry, it is used as a precursor for various chemical syntheses. In biology and medicine, it plays a role in the development of new drugs and medical treatments. For instance, it is involved in the synthesis of sodium-dependent glucose transporter inhibitors, which are used in the treatment of diabetes . In the industrial sector, this compound is utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of CID 15301965 involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activation of plasminogen to plasmin, which is crucial in the regulation of blood clotting . This inhibition occurs through binding at several distinct sites on the plasminogen molecule, preventing its conversion to plasmin and thereby reducing fibrinolysis .
Comparison with Similar Compounds
CID 15301965 can be compared with other similar compounds, such as cyclohexanecarboxylic acid and carbonyldiimidazole . While these compounds share some chemical properties, this compound is unique in its specific applications and reactivity. For instance, cyclohexanecarboxylic acid is primarily used as a precursor for caprolactam, whereas carbonyldiimidazole is commonly used in peptide synthesis . The distinct molecular structure and reactivity of this compound make it a valuable compound in various scientific and industrial applications.
Conclusion
This compound is a versatile compound with significant importance in scientific research and industrial applications. Its unique properties, preparation methods, and reactivity make it a valuable substance in the fields of chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds highlights its uniqueness and potential for further applications.
Properties
Molecular Formula |
C9H27Si4Te |
|---|---|
Molecular Weight |
375.3 g/mol |
InChI |
InChI=1S/C9H27Si4Te/c1-10(2,3)13(14,11(4,5)6)12(7,8)9/h1-9H3 |
InChI Key |
RBHSTJIVIPZNDC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Te] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


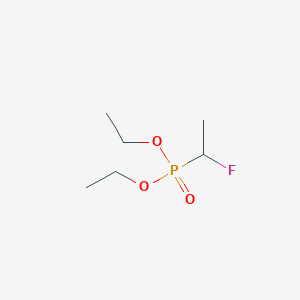
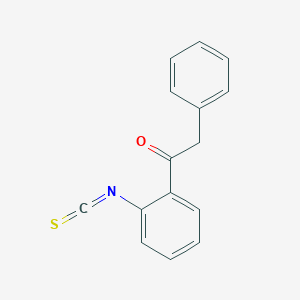
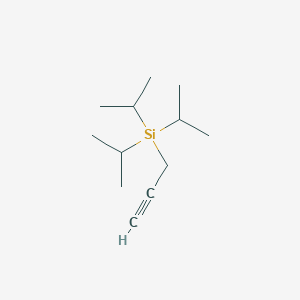
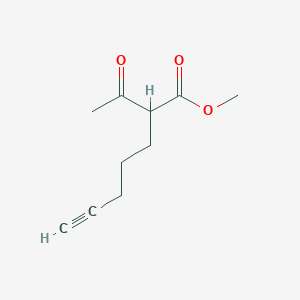
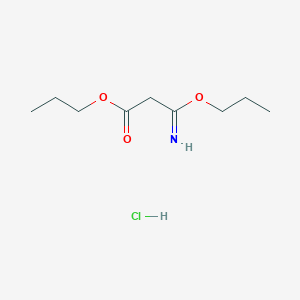
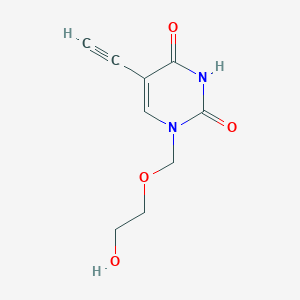
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
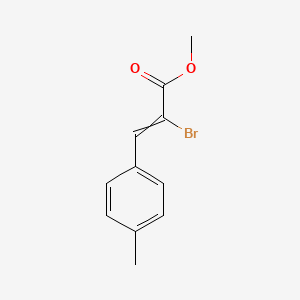


![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)



